molecular formula C19H33NO2 B1672674 Fingolimod CAS No. 162359-55-9

Fingolimod

Cat. No. B1672674
M. Wt: 307.5 g/mol
InChI Key: KKGQTZUTZRNORY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05952316

Procedure details

A suspension of sodium borohydride (0.60 g) and lithium bromide (1.66 g) in ethanol (17 ml) was stirred at room temperature for 25 minutes. Ethyl 2-amino-2-ethoxycarbonyl-4-(4-octylphenyl)butyrate (1.24 g) was dropwise added thereto over 3 minutes and the mixture was stirred at room temperature for 5 hours. Water (40 ml) was added to the reaction mixture and the mixture was stirred for 40 minutes. The crystals precipitated was collected by filtration and dried to give 0.68 g of the subject compound, melting point=125-126° C. Treatment of the subject compound with hydrochloric acid-ethanol gives the corresponding hydrochloride.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Name
Ethyl 2-amino-2-ethoxycarbonyl-4-(4-octylphenyl)butyrate
Quantity
1.24 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[Br-].[Li+].[NH2:5][C:6]([C:28](OCC)=[O:29])([CH2:12][CH2:13][C:14]1[CH:19]=[CH:18][C:17]([CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27])=[CH:16][CH:15]=1)[C:7](OCC)=[O:8].O>C(O)C>[NH2:5][C:6]([CH2:12][CH2:13][C:14]1[CH:19]=[CH:18][C:17]([CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27])=[CH:16][CH:15]=1)([CH2:28][OH:29])[CH2:7][OH:8] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
1.66 g
Type
reactant
Smiles
[Br-].[Li+]
Name
Quantity
17 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Ethyl 2-amino-2-ethoxycarbonyl-4-(4-octylphenyl)butyrate
Quantity
1.24 g
Type
reactant
Smiles
NC(C(=O)OCC)(CCC1=CC=C(C=C1)CCCCCCCC)C(=O)OCC
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 25 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
over 3 minutes
Duration
3 min
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 5 hours
Duration
5 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for 40 minutes
Duration
40 min
CUSTOM
Type
CUSTOM
Details
The crystals precipitated
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
NC(CO)(CO)CCC1=CC=C(C=C1)CCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.68 g
YIELD: CALCULATEDPERCENTYIELD 69.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.